molecular formula C13H17N3O2 B3175561 2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine CAS No. 957507-56-1

2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B3175561
CAS No.: 957507-56-1
M. Wt: 247.29 g/mol
InChI Key: WVWLJMNEYSXFRF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 5-methyl-2H-pyrazol-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the pyrazole ring.

    5-Methyl-2H-pyrazol-3-ylamine: Contains the pyrazole ring but lacks the dimethoxybenzyl group.

Uniqueness

2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is unique due to the combination of the dimethoxybenzyl group and the pyrazole ring, which imparts specific chemical and biological properties not found in the individual components.

Biological Activity

Overview

2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is an organic compound notable for its structural characteristics, which include a pyrazole ring and a dimethoxybenzyl substituent. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 957507-56-1

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thus modulating biochemical pathways.
  • Receptor Binding : It can act as a ligand for various receptors, influencing cellular responses and signaling pathways.

Biological Activity Data

Activity TypeDescriptionReferences
Antioxidant Activity Exhibits significant antioxidant properties, reducing oxidative stress in cellular models.
Anti-inflammatory Demonstrates potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Antimicrobial Shows activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines, indicating potential for cancer therapy.

Case Studies

  • Antioxidant Activity Study :
    A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its use in formulations aimed at combating oxidative stress.
  • Anti-inflammatory Effects :
    In vitro experiments demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
  • Cytotoxicity against Cancer Cells :
    Research involving various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its utility in developing new anticancer therapies.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The compound is synthesized through nucleophilic substitution reactions involving 3,4-dimethoxybenzyl chloride and 5-methyl-2H-pyrazol under alkaline conditions.
  • Biological Evaluations : Various assays have confirmed its multifaceted biological activities, including enzyme inhibition and receptor modulation, which are crucial for therapeutic applications .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-6-13(14)16(15-9)8-10-4-5-11(17-2)12(7-10)18-3/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLJMNEYSXFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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